4-Bromo-2-chloro-6-nitrobenzonitrile chemical properties
4-Bromo-2-chloro-6-nitrobenzonitrile chemical properties
An In-depth Technical Guide to 4-Bromo-2-chlorobenzonitrile
A Note on the Subject Compound: This guide focuses on the chemical properties, synthesis, and applications of 4-Bromo-2-chlorobenzonitrile (CAS No: 154607-01-9) . While the initial topic specified "4-Bromo-2-chloro-6-nitrobenzonitrile," publicly available scientific and safety data predominantly pertains to the non-nitrated analogue. To ensure scientific integrity and provide a technically accurate resource, this document addresses the well-documented compound, 4-Bromo-2-chlorobenzonitrile.
Section 1: Introduction and Overview
4-Bromo-2-chlorobenzonitrile is a halogenated aromatic nitrile, a class of organic compounds that serve as crucial building blocks in synthetic chemistry. Its structure, featuring a benzene ring substituted with bromo, chloro, and cyano groups, provides multiple reactive sites, making it a versatile intermediate for the synthesis of more complex molecules.[1][2] It typically appears as an off-white or cream-colored crystalline solid.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis protocols, reactivity, and applications, with a particular focus on its utility for researchers in drug discovery and development.
Section 2: Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are foundational to its application in research and synthesis. These properties dictate handling, storage, and reaction conditions.
Core Physicochemical Data
The key quantitative properties of 4-Bromo-2-chlorobenzonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 154607-01-9 | [5] |
| Molecular Formula | C₇H₃BrClN | [2][5] |
| Molecular Weight | 216.46 g/mol | [2][5][6] |
| Appearance | Cream / White to Almost white solid/powder to crystal | [2][3] |
| Melting Point | 67 - 73 °C (152.6 - 163.4 °F) | [4] |
| Boiling Point | 142-143 °C at 10 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in methanol. | [2] |
| Storage | Store locked up. Keep container tightly closed in a dry, well-ventilated, and cool place. | [3][7] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and purity confirmation. The key functional groups of 4-Bromo-2-chlorobenzonitrile give rise to characteristic signals in various spectroscopic techniques.
Caption: Key functional groups for spectroscopic analysis.
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Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found around 2220-2240 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will display signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, three distinct aromatic protons will be present, showing complex splitting (doublets and doublets of doublets) based on their coupling with each other.
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¹³C NMR : The spectrum will show seven distinct carbon signals. The nitrile carbon (C≡N) appears in a characteristic range (approx. 115-125 ppm). The six aromatic carbons will have shifts influenced by the attached electronegative halogens and the nitrile group.
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-
Mass Spectrometry (MS) : The mass spectrum will exhibit a distinctive molecular ion (M⁺) peak. A key feature will be the isotopic pattern caused by the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a characteristic cluster of peaks for the molecular ion and fragments containing these halogens.[5]
Section 3: Synthesis and Reactivity
4-Bromo-2-chlorobenzonitrile is primarily synthesized via a Sandmeyer-type reaction, a robust and widely used method for introducing halides and other groups onto an aromatic ring via a diazonium salt intermediate.
Synthetic Protocol: Sandmeyer Reaction
A common and effective route starts from 4-amino-2-chlorobenzonitrile.[1][8]
Step-by-Step Methodology:
-
Diazotization: 4-Amino-2-chlorobenzonitrile is dissolved in a strong acid, such as concentrated hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise while vigorously stirring, maintaining the temperature below 5 °C. This process converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).
-
Halogen Exchange: The resulting cold diazonium salt solution is then slowly added to a pre-prepared solution of copper(I) bromide (CuBr) in concentrated HCl.
-
The reaction mixture is stirred for several hours, often with gentle warming, to facilitate the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.
-
Workup and Purification: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).
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The solvent is removed under reduced pressure, and the crude product is purified, typically by silica gel column chromatography, to yield pure 4-Bromo-2-chlorobenzonitrile.[1]
Caption: Workflow for the synthesis of 4-Bromo-2-chlorobenzonitrile.
Chemical Reactivity
The utility of 4-Bromo-2-chlorobenzonitrile as a synthetic intermediate stems from the distinct reactivity of its functional groups:
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Nitrile Group : The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-bromo-2-chlorobenzoic acid) or an amide. It can also be reduced to a primary amine (aminomethyl group).[1]
-
Bromo Group : The bromine atom is an excellent leaving group for nucleophilic aromatic substitution and a key participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of alkyl, aryl, or alkyne substituents at the C4 position.[1]
-
Aromatic Ring : The electron-withdrawing nature of the nitrile and chloro groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the position ortho and para to the activating groups.
Section 4: Applications in Drug Discovery and Materials Science
The true value of 4-Bromo-2-chlorobenzonitrile lies in its role as a scaffold for building more elaborate molecular architectures.
-
Pharmaceutical Intermediates : Halogenated benzonitriles are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group itself is a recognized pharmacophore, capable of acting as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with biological targets like enzymes.[9] The bromo and chloro substituents provide vectors for late-stage functionalization, a key strategy in medicinal chemistry for generating libraries of related compounds to optimize potency and pharmacokinetic properties.[10]
-
Agrochemical Synthesis : Similar to pharmaceuticals, the synthesis of complex pesticides and herbicides often relies on functionalized aromatic building blocks. The reactivity of this compound makes it suitable for creating novel agrochemicals.[1]
-
Ligand Synthesis : It is used as an intermediate in the preparation of ligands for transition metal complexes, which have applications in catalysis and materials science.[2]
Section 5: Safety, Handling, and Toxicology
4-Bromo-2-chlorobenzonitrile is a hazardous substance that requires careful handling to minimize exposure risk.
GHS Hazard Classification
The compound is classified with significant acute toxicity and irritation potential.[4][5]
| Hazard Class | Category | GHS Statement | Source(s) |
| Acute Oral Toxicity | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [5] |
| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin | [4] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][5] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[11]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[11]
-
Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
-
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
First Aid Measures
Immediate medical attention is required in case of significant exposure.[3]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor.[3][4]
-
Skin Contact : Immediately take off all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes.[3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical advice.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[4]
Section 6: References
-
PubChem. (2026, January 24). 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. [Link]
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PubChem. 4-Bromo-2-nitrobenzonitrile. National Center for Biotechnology Information. [Link]
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IndiaMART. 4 - BROMO-2- CHLORO BENZONITRILE. [Link]
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ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). [Link]
-
Cheméo. Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). [Link]
-
Google Patents. US3742014A - Preparation of benzonitriles.
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Cheméo. Chemical Properties of 4-Chloro-2-nitrobenzonitrile (CAS 34662-32-3). [Link]
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YouTube. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. meriSTEM Education. [Link]
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University of Colorado Boulder. Spectroscopy. Organic Chemistry at CU Boulder. [Link]
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McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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StudySmarter. Organic Chemistry IR and NMR Cheat Sheet. [Link]
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University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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Flores-Holguín, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 726. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
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Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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Nanjing Bike Biotechnology Co., Ltd. 4-Bromo-2-chloro-6-methylbenzonitrile. [Link]
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